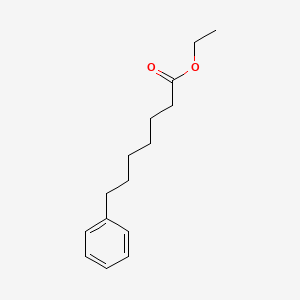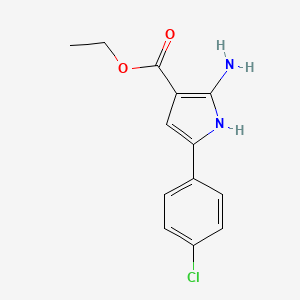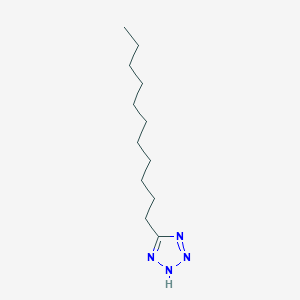
Hexadecanoic acid, 2-octyldecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanoic acid, 2-octyldecyl ester, also known as palmitic acid 2-octyldecyl ester, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from hexadecanoic acid (palmitic acid) and 2-octyldecanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecanoic acid, 2-octyldecyl ester, can be synthesized through the esterification of hexadecanoic acid with 2-octyldecanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound, can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the continuous removal of by-products, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecanoic acid, 2-octyldecyl ester, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexadecanoic acid and 2-octyldecanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid, such as hydrochloric acid, while basic hydrolysis (saponification) uses a strong base, like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts like sodium methoxide or potassium hydroxide are used to facilitate transesterification reactions.
Major Products Formed
Hydrolysis: Hexadecanoic acid and 2-octyldecanol.
Reduction: Hexadecanol and 2-octyldecanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Hexadecanoic acid, 2-octyldecyl ester, has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers due to its emollient properties.
Wirkmechanismus
The mechanism of action of hexadecanoic acid, 2-octyldecyl ester, involves its interaction with lipid membranes. As a lipophilic compound, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of lipophilic drugs.
Vergleich Mit ähnlichen Verbindungen
Hexadecanoic acid, 2-octyldecyl ester, can be compared with other esters derived from hexadecanoic acid, such as:
Hexadecanoic acid, octadecyl ester: Similar in structure but with a longer alkyl chain, leading to different physical properties.
Hexadecanoic acid, hexadecyl ester: Another similar compound with a different alcohol component, affecting its solubility and melting point.
Hexadecanoic acid, methyl ester: A simpler ester with a shorter alkyl chain, commonly used in biodiesel production.
Each of these esters has unique properties that make them suitable for specific applications, highlighting the versatility of ester compounds in various fields.
Eigenschaften
CAS-Nummer |
134112-33-7 |
|---|---|
Molekularformel |
C34H68O2 |
Molekulargewicht |
508.9 g/mol |
IUPAC-Name |
2-octyldecyl hexadecanoate |
InChI |
InChI=1S/C34H68O2/c1-4-7-10-13-16-17-18-19-20-21-22-25-28-31-34(35)36-32-33(29-26-23-14-11-8-5-2)30-27-24-15-12-9-6-3/h33H,4-32H2,1-3H3 |
InChI-Schlüssel |
PGJDCIDLMPSNPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


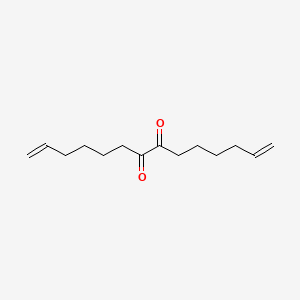
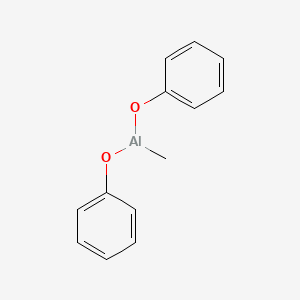
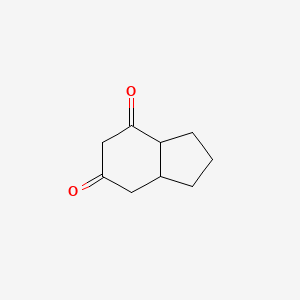
![3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide](/img/structure/B14286231.png)
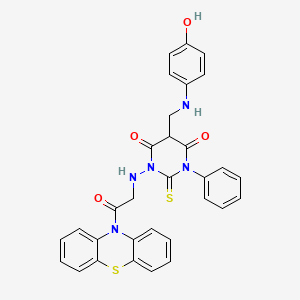

![Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate](/img/structure/B14286242.png)
![10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B14286243.png)
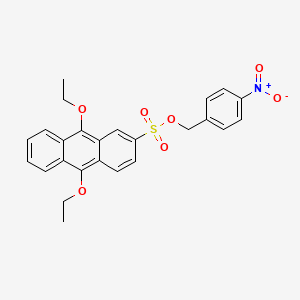
![2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B14286268.png)

